molecular formula C16H16N2O3S B4497686 N-allyl-3-(anilinosulfonyl)benzamide

N-allyl-3-(anilinosulfonyl)benzamide

Cat. No.: B4497686
M. Wt: 316.4 g/mol
InChI Key: YXOZJOKCLVFUBY-UHFFFAOYSA-N
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Description

N-allyl-3-(anilinosulfonyl)benzamide is a benzamide derivative characterized by a sulfonamide group at the 3-position of the benzamide core, substituted with an aniline moiety, and an allyl group attached to the nitrogen atom. This structure combines a sulfonamide pharmacophore with an allyl chain, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

3-(phenylsulfamoyl)-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-2-11-17-16(19)13-7-6-10-15(12-13)22(20,21)18-14-8-4-3-5-9-14/h2-10,12,18H,1,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOZJOKCLVFUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features

N-allyl-3-(anilinosulfonyl)benzamide distinguishes itself through its 3-(anilinosulfonyl) substituent, which introduces both polarity (via the sulfonyl group) and aromaticity (via the aniline moiety). Key comparisons include:

  • 2-(N-allylsulfamoyl)-N-propylbenzamide : Features an allylsulfamoyl group at the 2-position and a propyl chain on the amide nitrogen. The 2-position substitution may confer different steric and electronic effects compared to the 3-position in the target compound.
  • 3-Chloro-N-phenylbenzamide : Substituted with a chloro group at the 3-position and a phenyl amide, lacking the sulfonamide’s hydrogen-bonding capacity.

Table 1: Structural Comparison

Compound Substituent at 3-Position Amide Nitrogen Substituent Key Functional Groups
This compound Anilinosulfonyl Allyl Sulfonamide, allyl
2-(N-allylsulfamoyl)-N-propylbenzamide None (sulfamoyl at 2-position) Propyl Sulfamoyl, propyl
Rip-B None 2-(3,4-Dimethoxyphenyl)ethyl Methoxy, benzamide
3-Chloro-N-phenylbenzamide Chloro Phenyl Chloro, benzamide

Computational and Physicochemical Insights

  • DFT Studies : For 2-(N-allylsulfamoyl)-N-propylbenzamide, B3LYP/6-311G(d,p) calculations revealed HOMO-LUMO gaps and thermodynamic stability, suggesting reactivity trends . The target compound’s sulfonamide may lower the HOMO-LUMO gap compared to chloro or methoxy analogs.
  • Lipophilicity: highlights that lipophilic substituents (e.g., halogenated benzamides) enhance hyaluronidase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-allyl-3-(anilinosulfonyl)benzamide
Reactant of Route 2
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N-allyl-3-(anilinosulfonyl)benzamide

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